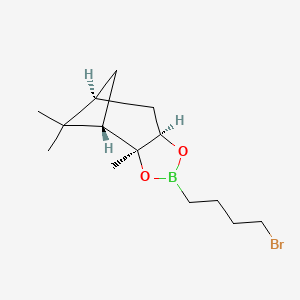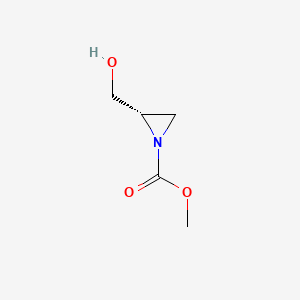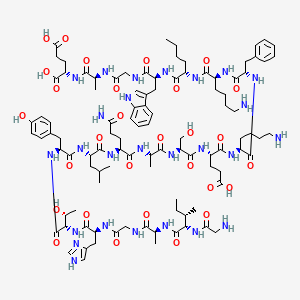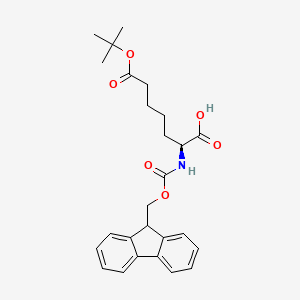
2-Methyl-4-trifluoromethyl-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-trifluoromethyl-nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide . It is also a metabolite of the pyridinecarboxamide insecticide flonicamid .
Synthesis Analysis
The synthesis of 2-Methyl-4-trifluoromethyl-nicotinic acid involves the use of Methyl 2,6-dichloro-4-trifluoromethyl-nicotinate, 10% Pd/C, CH3COONa 3H2O, and ethanol . The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-trifluoromethyl-nicotinic acid is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
2-Methyl-4-trifluoromethyl-nicotinic acid is a light yellow solid . Its molecular weight is 205.14 .Applications De Recherche Scientifique
- Flonicamid Metabolite : 2-Methyl-4-trifluoromethyl-nicotinic acid is a metabolite of the pyridinecarboxamide insecticide flonicamid. This connection highlights its role in pesticide research and development .
- Carboxamide Fungicides : It serves as a synthetic intermediate in the synthesis of carboxamide fungicides. These fungicides play a crucial role in protecting crops from fungal diseases .
- HCV NS5B Inhibitor : Researchers have explored its potential as a palm site inhibitor for the hepatitis C virus (HCV) NS5B polymerase. This application underscores its relevance in antiviral drug discovery .
- CRAC Channel Inhibitor : 2-Methyl-4-trifluoromethyl-nicotinic acid can be used to synthesize pyrazolylbenzamides, which act as inhibitors of calcium release-activated calcium (CRAC) channels. These channels play a critical role in immune cell function and calcium signaling .
- Nicotinic Acid Derivatives : Its unique structure, combining a nicotinic acid scaffold with a trifluoromethyl group, makes it an interesting target for medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs .
Synthetic Intermediates and Agrochemicals
Antiviral Research
Calcium Channel Modulation
Medicinal Chemistry
Safety and Hazards
Orientations Futures
Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, which include 2-Methyl-4-trifluoromethyl-nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .
Biochemical Pathways
The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .
Pharmacokinetics
Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.
Result of Action
The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-trifluoromethyl-nicotinic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDBBMRQODWXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695665 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195447-85-9 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pentenoicacid,2-amino-5-cyano-3-methyl-,[R-(E)]-(9CI)](/img/no-structure.png)
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)







![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)
